2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the addition of the nitrophenyl group and the formation of the acetohydrazide moiety. The reaction conditions often require anhydrous solvents, inert atmospheres (such as nitrogen or argon), and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems for solvent purification and precise temperature control can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the nitrophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- **Cetirizine Related Compound G (2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride)
Uniqueness
Compared to similar compounds, 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H19ClN6O3S |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C25H19ClN6O3S/c26-20-12-14-21(15-13-20)31-24(19-8-2-1-3-9-19)29-30-25(31)36-17-23(33)28-27-16-6-10-18-7-4-5-11-22(18)32(34)35/h1-16H,17H2,(H,28,33)/b10-6+,27-16+ |
InChI Key |
MOFWGRUBDMAKPL-VFLBDRBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.